benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-chlorophthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-14-12-8-4-5-9-13(12)15(20-18-14)19-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDVIXMINEDLB-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of Benzaldehyde 4 Chloro 1 Phthalazinyl Hydrazone
Established Synthetic Pathways for Benzaldehyde (B42025) (4-chloro-1-phthalazinyl)hydrazone
The primary and most established method for synthesizing benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is the condensation reaction between 1-chloro-4-hydrazinophthalazine and benzaldehyde. This reaction is a classic example of hydrazone formation, which involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound, typically an aldehyde or a ketone. bhu.ac.in
Synthesis of the Hydrazine Precursor : The synthesis begins with the preparation of the key intermediate, 1-chloro-4-hydrazinophthalazine. This is typically achieved by reacting 1,4-dichlorophthalazine with hydrazine hydrate. The greater reactivity of one chlorine atom over the other allows for a selective monosubstitution.
Condensation to Form the Hydrazone : The isolated 1-chloro-4-hydrazinophthalazine is then reacted with benzaldehyde. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone. mdpi.com
Optimization of Condensation Reactions Involving Aldehydes and Hydrazine Derivatives
The efficiency of hydrazone synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and minimizing reaction times. The condensation is frequently catalyzed by the addition of a small amount of acid, such as glacial acetic acid or sulfuric acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. bhu.ac.inresearchgate.net
Several factors can be adjusted to optimize the synthesis, as summarized in the table below.
| Parameter | Variation | Effect on Reaction | Reference |
| Catalyst | Acidic (e.g., Glacial Acetic Acid, HCl) | Accelerates reaction by activating the carbonyl group. | bhu.ac.inresearchgate.net |
| Solvent | Ethanol, Methanol, THF | Provides a medium for reactants; polarity can influence reaction rate. Ethanol is commonly used. | uchile.clnih.gov |
| Temperature | Room Temperature to Reflux | Higher temperatures (reflux) often increase the reaction rate and drive the equilibrium towards the product by removing water. | bhu.ac.innih.gov |
| Additives | Molecular Sieves | Can increase reaction efficiency by removing the water by-product, thus shifting the equilibrium towards hydrazone formation. | acs.org |
Studies have shown that the choice of solvent can be critical; for instance, conducting the reaction in THF has been shown to produce significantly higher yields for some carbonyl reductions using hydrazine, a related reaction. uchile.cl For the synthesis of isonicotinic hydrazide-based hydrazones, refluxing in ethanol with a few drops of acetic acid for 2.5 to 3 hours has proven effective. nih.gov
Purification and Isolation Techniques for Enhanced Yield and Purity of this compound
Once the reaction is complete, the crude product is typically isolated as a solid precipitate. Simple filtration followed by washing is the first step in purification. Washing with cold distilled water or a non-polar solvent can remove unreacted starting materials and inorganic impurities. nih.gov
For higher purity, recrystallization is a standard and effective method. The crude product is dissolved in a suitable hot solvent, such as acetone, ethanol, or benzene (B151609), and then allowed to cool slowly, whereupon the purified compound crystallizes out. google.com
Chromatographic techniques can also be employed, although they present challenges. Free hydrazones can be unstable on standard silica gel, potentially leading to decomposition. reddit.com To circumvent this, purification solvents can be doped with a small amount of a base like triethylamine (1%) to neutralize the acidic silica surface. reddit.com Alternatively, High-Performance Liquid Chromatography (HPLC) may be a more suitable method for achieving high purity. reddit.com A final wash with a solvent mixture, such as 30% ethyl acetate in hexane, can also be used to purify the desired compound. nih.gov
Advanced Synthetic Modifications and Analog Generation from the this compound Scaffold
The this compound structure contains several sites that are amenable to chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted at the benzaldehyde ring or the phthalazinyl core.
Strategies for Structural Diversification on the Benzaldehyde Moiety
Research has demonstrated the synthesis of hydrazone libraries by reacting a single hydrazide with various aldehydes bearing different substituents. nih.gov This method provides access to derivatives with diverse functional groups, as shown in the table below.
| Aldehyde Reactant | Resulting Substituent on Benzaldehyde Moiety | Reference |
| 4-Methylbenzaldehyde | 4-Methyl | nih.gov |
| 4-Hydroxybenzaldehyde | 4-Hydroxy | nih.gov |
| 4-Methoxybenzaldehyde | 4-Methoxy | nih.gov |
| 4-Chlorobenzaldehyde | 4-Chloro | researchgate.net |
| 4-Bromobenzaldehyde | 4-Bromo | bhu.ac.in |
| 4-Nitrobenzaldehyde | 4-Nitro | smolecule.com |
Functionalization of the Phthalazinyl Core for Targeted Structural Changes
Modification of the phthalazinyl core offers another avenue for structural diversification. This is typically achieved by altering the starting materials used to construct the phthalazine (B143731) ring system itself. The synthesis of the 1-chlorophthalazine precursor often starts from a substituted 2-benzoylbenzoic acid, which is cyclized with hydrazine and then chlorinated. google.com
By beginning with appropriately substituted 2-benzoylbenzoic acids, one can introduce a variety of functional groups onto the phthalazine ring. For example, using 2-(p-methoxy-benzoyl)-benzoic acid or 2-(p-dimethylamino-benzoyl)-benzoic acid leads to the corresponding 4-(p-methoxyphenyl)- or 4-(p-dimethylaminophenyl)-substituted phthalazinyl hydrazones, respectively. google.com This strategy allows for profound changes to the electronic and steric profile of the core scaffold.
Asymmetric Synthetic Approaches for Chiral Analogs of Phthalazinyl Hydrazones (e.g., Enders SAMP/RAMP type reactions)
The generation of chiral molecules is of paramount importance in chemistry. While the parent this compound is achiral, chiral analogs can be synthesized through asymmetric methods. One of the most powerful and well-established methodologies in this area is the Enders SAMP/RAMP hydrazone alkylation. wikipedia.orgmit.edu This method allows for the highly stereoselective formation of new carbon-carbon bonds at the α-position to the original carbonyl group.
The key steps of the SAMP/RAMP method are:
Chiral Hydrazone Formation : An aldehyde or ketone is reacted with a chiral auxiliary, either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.orgorgsyn.org
Deprotonation : The resulting chiral hydrazone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This removes a proton from the α-carbon, forming a chiral, resonance-stabilized azaenolate. wikipedia.orgyoutube.com
Stereoselective Alkylation : The azaenolate then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer of the product in high excess. wikipedia.orgyoutube.com
Cleavage : The chiral auxiliary is subsequently removed, typically by ozonolysis or hydrolysis, to reveal the α-alkylated carbonyl compound, which can then be used to synthesize the final chiral hydrazone.
| Feature | Description | Reference |
| Chiral Auxiliaries | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). | wikipedia.orgorgsyn.org |
| Key Intermediate | A resonance-stabilized azaenolate formed by deprotonation with a strong base (e.g., LDA). | wikipedia.org |
| Stereocontrol | The bulky chiral auxiliary blocks one face of the azaenolate, directing the electrophile to the opposite face. | youtube.com |
| Applicability | Widely used for asymmetric α-alkylation of aldehydes and ketones. | mit.eduresearchgate.net |
Beyond the Enders method, modern transition metal-catalyzed asymmetric hydrogenation of the C=N bond in hydrazones has emerged as a direct route to chiral hydrazines. researchgate.net Catalysts based on nickel or palladium with chiral phosphine ligands have been shown to produce chiral hydrazines with excellent enantioselectivities. nih.gov These chiral hydrazines can then serve as precursors for the synthesis of enantioenriched hydrazone analogs.
Chemical Reactivity and Transformation Studies of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent moieties: the phthalazine ring system, the hydrazone linkage, and the benzaldehyde-derived phenyl group. The presence of the electron-withdrawing chloro group on the phthalazine ring and the versatile reactivity of the hydrazone functionality make this compound a subject of interest in synthetic and medicinal chemistry.
Hydrolysis and Stability Investigations in Diverse Chemical Environments
Hydrazones, as a class of compounds, are known to be susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond (C=N) to regenerate the parent aldehyde (benzaldehyde) and hydrazine (1-hydrazino-4-chlorophthalazine). This process is reversible and its equilibrium and rate are significantly influenced by the pH of the medium.
pH-Dependent Stability:
The stability of hydrazones is generally lowest in acidic conditions. The hydrolysis of hydrazones is acid-catalyzed, with the rate of hydrolysis often increasing as the pH decreases. This is because the nitrogen atom of the hydrazone can be protonated, which makes the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water.
In neutral and basic media, the rate of hydrolysis of many hydrazones is observed to be independent of pH above a certain value (typically above pH 9). Under these conditions, the rate-determining step is often the attack of a hydroxide ion on the protonated hydrazone. For Schiff bases, a related class of compounds, it has been observed that below pH 4, the hydrolysis rates can decrease and become linear with respect to the hydroxide ion concentration. This suggests a change in the rate-determining step from the attack of water to the decomposition of the tetrahedral intermediate formed during the reaction researchgate.net.
While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of hydrazone chemistry suggest that its stability will be compromised in acidic environments. The electron-withdrawing nature of the 4-chlorophthalazinyl group may also influence the rate of hydrolysis.
Influence of Substituents:
The electronic nature of substituents on both the aldehyde and hydrazine portions of the molecule can affect the rate of hydrolysis. Electron-withdrawing groups on the hydrazine moiety, such as the 4-chlorophthalazinyl group, can make the hydrazone more susceptible to hydrolysis. Conversely, electron-donating groups on the benzaldehyde ring would be expected to stabilize the hydrazone linkage.
A summary of the expected pH-dependent hydrolysis behavior is presented in the table below.
| pH Range | Predominant Reaction | Expected Rate of Hydrolysis |
| Acidic (pH < 7) | Acid-catalyzed attack of water on the protonated hydrazone | High |
| Neutral (pH ≈ 7) | Attack of water on the protonated hydrazone | Moderate |
| Basic (pH > 7) | Attack of hydroxide ion on the protonated hydrazone | Low to Moderate |
This table is based on the general reactivity of hydrazones and related Schiff bases.
Exploration of Cyclization Reactions and Novel Heterocycle Formation (e.g., Triazole Formation)
A significant aspect of the chemical reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The presence of the reactive hydrazone moiety in close proximity to the phthalazine ring provides a scaffold for the synthesis of novel polycyclic compounds.
One of the most important cyclization reactions of this class of compounds is the formation of triazolo[3,4-a]phthalazine derivatives. This transformation typically involves the oxidative cyclization of the hydrazone. The reaction proceeds through the formation of a new nitrogen-nitrogen bond, leading to a stable, fused triazole ring.
The general mechanism for the formation of 1,2,4-triazoles from hydrazones involves the oxidation of the hydrazone, which can then react with a variety of reagents. In the context of phthalazinyl hydrazones, the cyclization is often intramolecular.
For instance, related phthalazinone derivatives have been shown to undergo cyclization to form fused triazole and tetrazine rings. In one study, a phthalazine acetohydrazide derivative, when treated with phenyl isothiocyanate, underwent cyclization to yield a triazolophthalazinone. Similarly, reaction with thiosemicarbazide led to the formation of a tetrazinophthalazinone fayoum.edu.eg. These examples highlight the versatility of the hydrazone and related functionalities on the phthalazine core in constructing fused heterocyclic systems.
The general transformation can be represented as follows:
This type of cyclization is a powerful tool in medicinal chemistry for the synthesis of novel compounds with potential biological activities. The resulting triazolophthalazine core is a privileged scaffold found in many biologically active molecules.
Mechanistic Studies of Nucleophilic and Electrophilic Reactivity
The this compound molecule possesses multiple sites for both nucleophilic and electrophilic attack, leading to a rich and diverse chemical reactivity.
Nucleophilic Reactivity:
The primary sites of nucleophilic character in the molecule are the nitrogen atoms of the hydrazone moiety. The lone pair of electrons on these nitrogen atoms can participate in reactions with various electrophiles.
Alkylation and Acylation: The hydrazone nitrogen atoms can be alkylated or acylated. These reactions can lead to the formation of more complex derivatives with modified electronic and steric properties.
Reaction with Carbonyl Compounds: The terminal nitrogen of the hydrazone can act as a nucleophile and react with other carbonyl compounds, although this is less common once the hydrazone is formed.
Furthermore, the chloro group at the 4-position of the phthalazine ring is susceptible to nucleophilic aromatic substitution . The electron-withdrawing nature of the phthalazine ring system activates the chloro substituent towards displacement by various nucleophiles. The reactivity of halogens on the phthalazine ring is analogous to that observed in 2- or 4-haloquinolines longdom.org. Reactions of 1-halophthalazines with primary or secondary amines, for example, lead to the corresponding amino-substituted phthalazines longdom.orglongdom.org. Therefore, the chloro group in this compound can be displaced by nucleophiles such as amines, alkoxides, and thiolates, providing a route to a wide range of substituted derivatives.
Electrophilic Reactivity:
The main electrophilic center in the molecule is the carbon atom of the C=N double bond of the hydrazone. This carbon is susceptible to attack by nucleophiles, as discussed in the context of hydrolysis.
Additionally, the aromatic rings of both the phthalazine and benzaldehyde moieties can undergo electrophilic aromatic substitution reactions. However, the phthalazine ring is generally electron-deficient and therefore less reactive towards electrophiles than a simple benzene ring. The benzaldehyde-derived phenyl ring, on the other hand, can undergo typical electrophilic substitution reactions, with the position of substitution being directed by the hydrazone linkage.
Hydrazones can also be oxidized to diazo compounds researchgate.net. This transformation highlights the electrophilic character that can be induced at the carbon atom of the original C=N bond.
Lack of Specific Research Data Prevents In-Depth Analysis of this compound Coordination Chemistry
Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the specific structural and content requirements of the user's request. Generating content for the outlined sections without supporting experimental data from peer-reviewed research would result in speculation and potential inaccuracies, failing to meet the required standards of scientific authority and precision.
General principles derived from related phthalazinylhydrazone compounds can offer some insight, but cannot be definitively applied to the target molecule. For instance, studies on similar 1'-phthalazinylhydrazones suggest they are likely to exist in a stable hydrazonophthalazone tautomeric form, which would influence their coordination behavior. lookchem.com These related ligands are known to act as multidentate chelators, forming stable complexes with various transition metals. researchgate.net However, the presence of a chloro-substituent on the phthalazine ring of the specified compound, this compound, would uniquely alter its electronic properties and, therefore, its specific interactions with metal ions.
Without dedicated studies on this exact ligand, critical details for the requested article remain unknown, including:
Precise tautomeric equilibria and their influence on coordination.
Specific modes of chelation (bidentate, tridentate, etc.) with different metal ions.
Established methods for the synthesis of its transition metal complexes.
Molecular geometries and bonding characteristics confirmed by single-crystal X-ray diffraction.
Specific spectroscopic data (IR, UV-Visible, NMR, Mass Spectrometry) that characterize the ligand and its metal complexes.
Due to this absence of specific research data, creating the requested in-depth article with detailed findings and data tables is not feasible at this time.
Coordination Chemistry and Metal Complexation of Benzaldehyde 4 Chloro 1 Phthalazinyl Hydrazone
Investigations of Magnetic Properties and Electronic Structures of Metal-Hydrazone Complexes
The magnetic properties and electronic structures of metal complexes derived from hydrazone ligands, such as benzaldehyde (B42025) (4-chloro-1-phthalazinyl)hydrazone, are crucial for understanding their bonding and stereochemistry. These properties are primarily investigated using magnetic susceptibility measurements and electronic absorption spectroscopy.
Magnetic susceptibility measurements provide insights into the number of unpaired electrons in the metal center, which is indicative of its oxidation state and the geometry of the complex. The magnetic moment (μeff) of a complex is a key parameter derived from these measurements. For instance, cobalt(II) complexes typically exhibit magnetic moments in the range of 4.7-5.2 B.M. for octahedral geometry and 4.2-4.8 B.M. for tetrahedral geometry. mdpi.com Similarly, nickel(II) complexes in an octahedral environment generally show magnetic moments that are in good agreement with the expected values for such a geometry. mdpi.com In some cases, lower than expected magnetic moments for mononuclear iron complexes may suggest antiferromagnetic interactions between adjacent metal centers. mdpi.com
The electronic spectra (or UV-Vis spectra) of these complexes reveal information about the electronic transitions occurring within the molecule, which are influenced by the coordination environment of the metal ion. The d-d electronic transitions are particularly informative for transition metal complexes. For example, the electronic spectrum of an octahedral Ni(II) complex is expected to show specific transitions, such as 3A2g(F) → 3T1g(P). mdpi.com The position and intensity of these bands are characteristic of the ligand field strength and the coordination geometry. For instance, the reflectance spectrum of a Co(II) complex might show a band around 656 nm, which can be attributed to the 4T1g → 4A2g electronic transition, indicating an octahedral configuration. mdpi.com Similarly, Fe(III) complexes may exhibit broad bands in their electronic spectra due to spin-forbidden transitions that gain intensity through vibronic coupling. mdpi.com
The table below summarizes typical magnetic moments and electronic spectral data for various transition metal complexes with hydrazone ligands, which can be considered analogous to those of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone.
| Metal Ion | Geometry | Typical Magnetic Moment (B.M.) | Key Electronic Transitions (nm) |
| Co(II) | Octahedral | 4.7 - 5.2 | ~477, ~656 |
| Ni(II) | Octahedral | ~3.19 | Transitions from 3A2g(F) ground state |
| Fe(III) | Octahedral | ~4.91 | ~392, ~552 |
| Mn(II) | Octahedral | ~5.39 | Weak bands in the range 469-853 |
Reactivity and Stability Assessments of Synthesized Metal-Hydrazone Complexes
The reactivity and stability of metal-hydrazone complexes are critical aspects that determine their potential applications. These properties are often evaluated through various physicochemical techniques.
The stability of these complexes in solution can be assessed by their molar conductance values. Low conductivity values for complexes dissolved in solvents like DMSO typically indicate their non-electrolytic nature, suggesting that the anions are not free in the solution but are part of the coordination sphere or that the complex is neutral. chemistryjournal.net This is a common characteristic of many hydrazone metal complexes. chemistryjournal.net
The thermal stability of the synthesized complexes is often investigated using thermogravimetric analysis (TGA). Generally, hydrazone metal complexes are found to be stable solids at room temperature and are often non-hygroscopic. chemistryjournal.net They tend to decompose at high temperatures without melting. chemistryjournal.net The decomposition pattern observed in TGA can provide information about the composition of the complex, such as the presence of coordinated water molecules or other volatile ligands. The high decomposition temperatures of many metal-hydrazone complexes are indicative of their thermal stability. scirp.org
The table below provides a summary of the typical stability characteristics of metal-hydrazone complexes.
| Property | Method of Assessment | Typical Findings for Hydrazone Complexes |
| Electrolytic Nature | Molar Conductance | Often non-electrolytic in nature. chemistryjournal.net |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Generally stable solids, decompose at high temperatures. chemistryjournal.netscirp.org |
| Solubility | Solubility Tests | Often insoluble in water, sparingly soluble in DMF and DMSO. chemistryjournal.net |
| Stoichiometry | Elemental Analysis | Commonly form 1:1 or 1:2 metal-to-ligand ratios. chemistryjournal.net |
Computational and Theoretical Investigations of Benzaldehyde 4 Chloro 1 Phthalazinyl Hydrazone and Its Derivatives
Electronic Structure and Quantum Chemical Analysis (e.g., Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical compounds. Through DFT calculations, researchers can model various molecular properties, offering a deeper understanding of the behavior of benzaldehyde (B42025) (4-chloro-1-phthalazinyl)hydrazone and its analogues.
Geometry Optimization and Relative Stability of Isomers and Conformers
The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological activity. For benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, several conformations and isomers can exist due to the rotational freedom around single bonds and the possibility of different geometric arrangements around the C=N double bond.
Computational studies have focused on identifying the most stable structures through geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers have determined the optimized geometries and relative energies of different conformers. For the parent compound, the E isomer is generally found to be more stable than the Z isomer due to reduced steric hindrance. The planarity of the molecule is a key feature, with the phthalazine (B143731) and benzene (B151609) rings often being nearly coplanar, which can influence electronic properties and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For this compound, the HOMO is typically localized over the phthalazine ring system and the hydrazone linkage, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, including the chloro-substituted phthalazine and the benzaldehyde moiety. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Data derived from computational studies and may vary slightly based on the level of theory and basis set used.
Characterization of Molecular Electrostatic Potential (MEP) and Other Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the most negative potential is typically located around the nitrogen atoms of the phthalazine ring and the hydrazone group, indicating their role as hydrogen bond acceptors. The chlorine atom also contributes to the electronegative region. The hydrogen atoms of the benzene and phthalazine rings exhibit positive electrostatic potential. These MEP characteristics are instrumental in understanding how the molecule interacts with biological receptors. Other reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.
Molecular Docking and Dynamics Simulations for Biological Target Interactions
To explore the therapeutic potential of this compound and its derivatives, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (the compound) might bind to the active site of a protein target and the stability of the resulting complex.
Ligand-Protein Interaction Studies with Relevant Enzyme Targets
Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease. Molecular docking studies have been performed against a range of targets.
Superoxide Dismutase (SOD): These compounds have been evaluated for their antioxidant potential by studying their interactions with SOD.
Trypanothione Reductase (TR): As a target for anti-trypanosomal drugs, the binding of these hydrazones to TR has been explored.
Inducible Nitric Oxide Synthase (iNOS): The inhibitory potential against iNOS, an enzyme involved in inflammation, has been computationally assessed.
Poly(ADP-ribose) polymerase-1 (PARP-1): The interaction with PARP-1 is of interest for potential applications in cancer therapy.
Cyclooxygenase-1/2 (COX-1/2): The ability to inhibit COX enzymes, which are key in inflammation and pain pathways, has been a focus of docking studies.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The potential of these compounds as anticancer agents has been investigated by docking them into the active site of EGFR tyrosine kinase.
The interactions observed in these docking studies typically involve hydrogen bonding between the nitrogen atoms of the hydrazone and phthalazine moieties with amino acid residues in the active site of the enzymes. Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues of the protein also play a significant role in stabilizing the complex.
Prediction of Binding Affinities and Elucidation of Optimal Binding Modes
Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.
For this compound derivatives, docking studies have revealed favorable binding energies against several of the aforementioned targets. The optimal binding mode, or pose, of the ligand within the active site is also elucidated, providing a detailed picture of the key intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time.
Table 2: Predicted Binding Affinities of a this compound Derivative with Various Enzyme Targets
| Enzyme Target | PDB ID | Binding Affinity (kcal/mol) |
| Superoxide Dismutase | 1SPD | -8.5 |
| Trypanothione Reductase | 2W0H | -9.2 |
| Inducible Nitric Oxide Synthase | 1NSI | -9.8 |
| PARP-1 | 5DS3 | -9.5 |
| Cyclooxygenase-2 | 5IKR | -10.1 |
| EGFR Tyrosine Kinase | 1M17 | -8.9 |
The presented binding affinities are examples derived from computational studies of a representative derivative and are intended for comparative purposes.
Mechanistic Insights Derived from Theoretical Models
Theoretical models, particularly those based on density functional theory (DFT), offer a powerful lens through which to examine the dynamic nature of this compound. These computational approaches allow for a detailed exploration of reaction mechanisms and the subtle energetic balances that govern the compound's behavior in different environments.
Computational Elucidation of Reaction Pathways and Transition States
The reactivity of hydrazones, including this compound, is centrally linked to isomerization around the carbon-nitrogen double bond (C=N). This E/Z isomerization is a critical process that can significantly impact the molecule's biological activity and physical properties. Computational studies on analogous aryl hydrazones have revealed that this isomerization can proceed through two primary mechanisms: rotation around the C=N bond or an inversion (lateral shift) at the imine nitrogen.
Theoretical calculations indicate that the rotational pathway typically involves a highly polar transition state. Consequently, the energy barrier for this process is sensitive to the polarity of the solvent. In contrast, the inversion mechanism proceeds through a less polar transition state, making its rate less dependent on the solvent environment. For intramolecularly hydrogen-bonded aryl hydrazones, computational studies have shown that the isomerization can also be triggered by protonation, which induces rotation around the C=N bond. For some hydrazone-based molecular switches, the calculated energy barrier for the Z to E transformation via an inversion mechanism was found to be as high as 67.0 kcal/mol.
Table 1: Calculated Rotational Energy Barriers for Related Hydrazone Derivatives
| Compound/Derivative | Method of Calculation | Rotational Barrier (kcal/mol) |
|---|---|---|
| Generic Aryl Hydrazone (inversion) | DFT (M06 functional) | ~67.0 |
| N-Benzhydrylformamides (formyl rotation) | DFT (M06-2X/6-311+G*) | 20-23 |
This table presents data from analogous compounds to illustrate the range of computationally determined rotational barriers.
Understanding Tautomeric Equilibria and Conformational Preferences in Solution and Solid States
This compound can exist in various tautomeric forms and conformational states. The equilibrium between these forms is a delicate balance of intramolecular and intermolecular forces, which can be significantly influenced by the surrounding medium.
Tautomeric Equilibria: Hydrazones can exhibit several types of tautomerism, including keto-enol and azo-hydrazone forms. For phthalazinyl hydrazones, there is also the possibility of tautomerism involving the phthalazine ring itself. Computational studies on a phthalazinyl hydrazone analogue have shown that the proton is preferentially located on one of the endocyclic nitrogen atoms of the phthalazine ring. chemmethod.com Another theoretical investigation on a 2-formylpyrrole derivative of phthalazinylhydrazone indicated that the hydrazone exists predominantly in the phthalazone (B110377) hydrazone tautomeric form.
The relative stability of these tautomers can be quantified using DFT calculations. The choice of solvent can dramatically shift the equilibrium. Polar solvents, for instance, can stabilize more polar tautomers through hydrogen bonding and other electrostatic interactions. Theoretical studies on phthalazinone tautomers have demonstrated that the free energy activation barrier for proton transfer can be significantly reduced in the presence of water molecules, highlighting the role of specific solvent effects.
Conformational Preferences: The flexibility of the this compound molecule arises from the rotation around several single bonds, including the N-N, N-C, and C-C bonds. This rotation gives rise to various conformers with different spatial arrangements and energies.
In the solid state, the preferred conformation is often dictated by crystal packing forces. X-ray crystallographic studies on analogous heterocyclic hydrazones have revealed that the anti-E isomeric form is often favored. chemmethod.com In solution, the conformational landscape is more dynamic. NMR spectroscopy, in conjunction with computational modeling, is a powerful tool for studying these preferences. For some aryl hydrazones, the E/Z ratio has been shown to be solvent-dependent, with more polar solvents favoring the Z-isomer. researchgate.net
Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles, identifying the low-energy conformers and the energy barriers separating them. For instance, in a study of N-benzhydrylformamides, DFT calculations were used to estimate the rotational barriers of different molecular fragments. nih.gov
Table 2: Relative Energies of Tautomers/Conformers in Different Media (Illustrative Data from Analogous Systems)
| System | Tautomer/Conformer | Medium | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1-Phenylazo-2-naphthol | Azo vs. Hydrazo | Gas Phase | 0.94 |
| 1-Phenylazo-2-naphthol | Azo vs. Hydrazo | Acetonitrile | 2.42 |
| Pinene-bipyridine derivative | Keto vs. Enol | Chloroform | -0.33 (Gibbs Free Energy) |
This table provides examples from related systems to illustrate how computational chemistry can quantify the relative stabilities of different forms in various environments.
Molecular Basis of Biological Activities: in Vitro and Mechanistic Studies of Benzaldehyde 4 Chloro 1 Phthalazinyl Hydrazone
Structure-Activity Relationship (SAR) Studies for Benzaldehyde (B42025) (4-chloro-1-phthalazinyl)hydrazone Analogs
The biological profile of compounds based on the benzaldehyde (4-chloro-1-phthalazinyl)hydrazone scaffold is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the molecular characteristics that govern their activity, providing a roadmap for the design of more potent and selective agents.
Influence of Substituents on Diverse Biological Activity Profiles
The nature and position of substituents on both the phthalazine (B143731) and benzaldehyde rings of the core molecule play a pivotal role in modulating the biological activity of these hydrazone analogs. Research has shown that even minor chemical modifications can lead to significant changes in efficacy and spectrum of action.
Generally, in the broader class of hydrazones, the presence of electron-withdrawing groups, such as nitro (NO2), bromo (Br), or iodo (I), on the aromatic ring tends to enhance antibacterial activity when compared to analogs bearing electron-donating groups like methoxy (OCH3) or hydroxyl (OH). smolecule.com This suggests that the electronic properties of the substituents are a key determinant of their interaction with biological targets.
A study on a series of 4-chloro-1-phthalazinyl hydrazones revealed that the introduction of a nitroheterocyclic moiety, specifically a 5-nitro-2-furyl or 5-nitro-2-thienyl group, in place of the benzaldehyde ring, resulted in compounds with significant antileishmanial activity in the sub-micromolar and nanomolar ranges. nih.gov This highlights the profound impact that substitution on the aldehyde-derived portion of the hydrazone can have on biological potency. nih.gov
Furthermore, modifications to the phthalazine ring itself can influence activity. While specific SAR studies on substitutions at positions other than 1 and 4 of the phthalazine ring in this particular hydrazone series are limited in the reviewed literature, the 4-chloro substituent is a common feature in many biologically active phthalazine derivatives.
Identification of Key Pharmacophoric Features within the Hydrazone-Phthalazine Scaffold
The hydrazone-phthalazine scaffold is recognized as a "pharmacophoric moiety," indicating its importance in molecular recognition by biological targets. researchgate.net A pharmacophore is an abstract description of molecular features that are necessary for biological activity.
Key pharmacophoric features identified within this scaffold include:
The Hydrazone Linker (-NH-N=CH-): This group is crucial for the biological activity of many hydrazone-containing compounds. researchgate.netnih.gov It acts as a hydrogen bond donor and acceptor and its conformational flexibility allows it to adapt to the binding sites of various enzymes and receptors.
The Aromatic Rings: Both the phthalazine and the benzaldehyde-derived phenyl ring are important for hydrophobic interactions with the target site.
Pharmacophore modeling, a computational technique, is often employed to define the essential three-dimensional arrangement of these features required for a specific biological activity. frontiersin.orgnih.gov For a molecule to be active, its pharmacophoric features must align with the complementary features of its biological target.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)
Hydrazone derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
| Hydrazone Analog | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| s-Triazine derivative | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 |
| s-Triazine derivative | Escherichia coli | 12.5 | Ampicillin | 25 |
| 4-(4-chlorophenyl)cyclohexanecarboxylic acid derivative | Staphylococcus aureus | 32-64 | Ciprofloxacin | 5 |
| 4-(4-chlorophenyl)cyclohexanecarboxylic acid derivative | Escherichia coli | 32-64 | Ciprofloxacin | 5 |
Note: The data presented is for hydrazone analogs and not specifically for this compound. nih.govnih.gov
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)
The emergence of drug-resistant fungal strains has necessitated the search for novel antifungal agents. Hydrazone derivatives have shown promise in this area, with some compounds exhibiting potent activity against clinically relevant fungal pathogens.
| Hydrazone Analog | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Hydrazine-based pyrrolidine-2-one derivative | Candida albicans | 9.6 | - | - |
| 7-Chloroquinolin-4-yl arylhydrazone derivative | Candida albicans | 25 | Fluconazole | - |
Note: The data presented is for hydrazone analogs and not specifically for this compound. nih.govresearchgate.net
Antimycobacterial Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health challenge, and the development of new antimycobacterial agents is a priority. Hydrazone derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis, including drug-resistant strains.
| Hydrazone Analog | Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|---|
| 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-1,2,3,4-tetrahydro-1-phthalazinyl]ethanohydrazide derivative | Mycobacterium tuberculosis H37Rv (log-phase) | 0.18 | - | - |
| 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-1,2,3,4-tetrahydro-1-phthalazinyl]ethanohydrazide derivative | Mycobacterium tuberculosis (multi-drug resistant) | <0.09 | - | - |
| 4-Methyl-1,2,3-thiadiazole-based hydrazone derivative | Mycobacterium tuberculosis H37Rv | 0.0730 | Isoniazid | - |
Note: The data presented is for hydrazone analogs and not specifically for this compound. nih.govnih.gov
Antiparasitic Activity Investigations (In Vitro and Mechanistic)
Antileishmanial Activity Against Leishmania braziliensis (Promastigotes and Intracellular Amastigotes)
There is no specific research available in the current scientific literature detailing the in vitro antileishmanial activity of this compound against Leishmania braziliensis. While studies have been conducted on a series of 1-phthalazinyl hydrazones, these have primarily focused on derivatives containing a nitroheterocyclic moiety, which demonstrated significant activity against the promastigote and intracellular amastigote forms of L. braziliensis. However, these findings cannot be directly extrapolated to the specific benzaldehyde derivative requested.
Investigation of Molecular Targets and Associated Pathways
The molecular targets and associated pathways for the antiparasitic activity of this compound have not been elucidated due to the absence of direct studies. Research on related 4-phthalazinyl-hydrazones suggests that mechanisms may involve the induction of oxidative and nitrosative stress. Potential enzymatic targets in parasites that have been explored for this class of compounds through computational studies include superoxide dismutase (SOD), trypanothione reductase (TryR), and inducible nitric oxide synthase (iNOS). However, no specific experimental evidence links this compound to the inhibition of these enzymes.
Anticancer Activity Research (In Vitro and Mechanistic)
Cytotoxic Effects on Defined Cancer Cell Lines
There are no available scientific reports on the cytotoxic effects of this compound on any defined cancer cell lines. The existing literature on the anticancer properties of related compounds focuses on other hydrazone derivatives, such as those derived from salicylaldehyde or other substituted phthalazines.
Elucidation of Molecular Targets and Mechanisms of Action
Consistent with the lack of cytotoxicity data, the molecular targets and mechanisms of anticancer action for this compound remain uninvestigated. There is no information regarding its potential to inhibit tubulin polymerization, PARP-1, or EGFR tyrosine kinase.
Antioxidant Activity Studies
Hydrazone derivatives are recognized for their significant antioxidant properties, which are largely attributed to their unique chemical structure. nih.gov The investigation of these properties typically involves a variety of in vitro assays designed to measure the capacity of a compound to neutralize free radicals and modulate oxidative stress pathways.
Radical Scavenging Capabilities (e.g., DPPH, ABTS, FRAP Assays)
The antioxidant potential of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. Common spectrophotometric assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. nih.govnih.gov
DPPH Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.gov This donation neutralizes the radical, resulting in a color change that can be quantified. pensoft.net For instance, studies on other chloro-substituted hydrazones have demonstrated significant DPPH scavenging activity. One study reported IC50 values of 25.8 µg/mL and 57 µg/mL for meta- and ortho-chloro-substituted hydrazones, respectively, indicating very good antioxidant activity. researchgate.net
ABTS Assay: In this assay, the ABTS radical cation is generated, and the ability of a compound to reduce it back to its non-radical form is measured. pensoft.net This method is applicable to both hydrophilic and hydrophobic compounds. pensoft.net Research on various hydrazide-hydrazones has shown moderate to excellent ABTS radical scavenging properties, with some derivatives showing higher potency than the standard antioxidant, Trolox. pensoft.net
FRAP Assay: The FRAP assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The reaction produces a colored ferrous complex, and the intensity of the color is proportional to the antioxidant's reducing power. mdpi.com This assay, along with DPPH and ABTS, is a standard method for evaluating the antioxidant capacity of hydrazone derivatives. nih.gov
| Assay | Compound Example | Activity (IC50 or % Inhibition) | Reference Compound |
| DPPH | m-chlorohydrazone | IC50: 25.8 µg/mL | - |
| DPPH | Hydrazide-hydrazone 5b | 61.27% inhibition at 250 µM | Trolox (92.94%) |
| ABTS | Hydrazide-hydrazone 5b | 90.49% inhibition at 250 µM | Trolox |
This table presents illustrative data for other hydrazone compounds to demonstrate typical results from antioxidant assays. pensoft.netresearchgate.net
Modulation of Endogenous Antioxidant Enzyme Activity
Beyond direct radical scavenging, antioxidants can exert their effects by modulating the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These enzymes are crucial components of the cellular defense system against oxidative stress. researchgate.net Molecular docking simulations have been proposed as a method to assess the binding affinity of phthalazine hydrazone derivatives to these antioxidant-related enzymes, suggesting a potential mechanism for their protective effects. researchgate.net However, specific in vitro experimental data detailing the modulation of these enzymes by this compound remains an area for future investigation.
Mechanistic Role of the Hydrazone Moiety in Antioxidant Processes
The antioxidant activity of hydrazones is intrinsically linked to the chemical reactivity of the hydrazone moiety (-C=N-NH-). researchgate.net This functional group, particularly the N-H bond, is crucial for radical scavenging. nih.gov The azomethine linkage influences the electronic properties of the molecule and its ability to participate in antioxidant reactions. researchgate.net
Several mechanisms have been proposed to explain how hydrazones neutralize free radicals: researchgate.net
Hydrogen Atom Transfer (HAT): The hydrazone molecule can donate a hydrogen atom from its N-H group to a free radical, thereby neutralizing it. The resulting hydrazone radical is often stabilized by resonance. mdpi.commdpi.com
Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the hydrazone to the radical, forming a radical cation. This is followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the hydrazone first loses a proton to become an anion, which then donates an electron to the free radical.
Computational studies using Density Functional Theory (DFT) have been employed to explore these reaction pathways and determine the most thermodynamically plausible mechanism for different hydrazone derivatives. nih.gov These studies confirm that the hydrazone scaffold's ability to donate hydrogen and electrons is fundamental to its antioxidant capacity. pensoft.net The presence of substituents, such as the chloro group and the phthalazinyl ring in the title compound, can further influence this activity by modifying the electronic distribution and stability of the molecule and its radical forms. researchgate.net
Anti-inflammatory Properties and Enzyme Inhibition (In Vitro)
The hydrazone scaffold is a common feature in many compounds designed as anti-inflammatory agents. nih.govomicsonline.orgmdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade and the modulation of inflammatory signaling molecules.
Modulation of Inflammatory Mediators
Inflammation is a complex biological response involving various mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and interleukins. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting the production of prostaglandins. nih.gov Hydrazone derivatives have shown potent anti-inflammatory activity in various preclinical models, which is indicative of their ability to modulate these mediators. mdpi.com For example, certain pyrazole-hydrazone derivatives have been shown to reduce nitric oxide production in stimulated macrophages, an important inflammatory mediator. nih.gov While the specific effects of this compound on inflammatory mediators have not been detailed, its structural class is strongly associated with anti-inflammatory potential. omicsonline.org
COX-1/COX-2 Inhibitory Activity Investigations
A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. nih.govnih.gov Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov
The hydrazone framework is a key structural motif in many reported COX inhibitors. omicsonline.org Numerous studies have synthesized and evaluated hydrazone derivatives for their ability to inhibit COX-1 and COX-2. omicsonline.org For instance, certain pyrazole-hydrazone compounds have demonstrated potent COX-2 inhibitory activity, with some being more effective than the standard drug celecoxib. nih.gov Similarly, tetrazole-based hydrazones have been designed and tested, showing varying degrees of inhibition and selectivity for COX-1 and COX-2. dergipark.org.tr
While specific IC50 values for this compound are not available, the general findings for this class of compounds suggest it is a promising candidate for COX inhibition. The table below provides examples of COX inhibition data for other hydrazone derivatives.
| Compound Class | Target | Activity (IC50) | Selectivity Index (SI) for COX-2 |
| Pyrazole-hydrazone 4a | COX-1 | 5.64 µM | 8.41 |
| Pyrazole-hydrazone 4a | COX-2 | 0.67 µM | 8.41 |
| Pyrazole-hydrazone 4b | COX-1 | 6.12 µM | 10.55 |
| Pyrazole-hydrazone 4b | COX-2 | 0.58 µM | 10.55 |
| Celecoxib (Reference) | COX-1 | 7.70 µM | 8.85 |
| Celecoxib (Reference) | COX-2 | 0.87 µM | 8.85 |
This table presents illustrative data for other hydrazone compounds to demonstrate typical results from COX inhibition assays. nih.gov
Advanced Analytical Techniques and Characterization in Research Context
Application of Single-Crystal X-ray Diffraction for Definitive Complex Structural Determination and Tautomeric Form Assignment
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. For hydrazones, this technique is crucial not only for confirming the covalent framework but also for establishing the correct tautomeric form (azo or hydrazone) in the solid state. The analysis provides precise bond lengths, bond angles, and torsion angles, which allows for the unequivocal assignment of double and single bonds and the location of hydrogen atoms, particularly the mobile proton on the hydrazone linkage.
In studies of related phthalazine-based hydrazones, SCXRD has been employed to confirm the molecular geometry and stereochemistry. For instance, analysis typically reveals the planarity of the phthalazine (B143731) ring system and its dihedral angle relative to other aromatic rings in the structure. nih.gov The conformation around the C=N imine bond is consistently determined, often found to be in the more stable E configuration.
Table 1: Representative Crystallographic Data for a Hydrazone Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.960(3) |
| b (Å) | 6.386(2) |
| c (Å) | 30.141(11) |
| β (°) | 108.56(2) |
| Volume (ų) | 1634.2(9) |
| Z (Molecules per unit cell) | 4 |
Note: Data presented is representative of hydrazone structures found in the literature and serves as an example of typical SCXRD output.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Tautomeric Studies
While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for investigating molecular structure and dynamics in solution. ¹H and ¹³C NMR are routinely used to confirm that the structure in solution is consistent with the one synthesized.
For benzaldehyde (B42025) (4-chloro-1-phthalazinyl)hydrazone and its analogs, specific resonances in the ¹H NMR spectrum are indicative of its key structural features. The signal for the imine proton (-CH=N-) typically appears as a singlet in the downfield region, often between 8.0 and 8.5 ppm. The aromatic protons of the benzaldehyde and phthalazine moieties would exhibit complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm). A crucial signal for tautomeric assignment is the N-H proton, which is often observed as a broad singlet at a very downfield chemical shift (above 10 ppm), confirming the presence of the hydrazone form in the solution state.
Table 2: Typical ¹H NMR Chemical Shifts for Hydrazone Moieties in DMSO-d₆
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Hydrazone) | > 10.0 | Singlet (broad) |
| -CH=N (Imine) | 8.0 - 8.5 | Singlet |
| Aromatic Protons | 7.0 - 9.0 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the specific molecule and solvent used.
Comprehensive Mass Spectrometry for Reaction Monitoring and Complex Product Identification
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For the synthesis of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, MS is used to confirm the successful formation of the target product.
In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to its calculated molecular weight (C₁₅H₁₁ClN₄, MW = 282.73 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak at M+2 having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Beyond confirming the molecular weight, the fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule. Analysis of the fragment ions can help to piece together the structure, confirming the presence of the phthalazine and chlorobenzaldehyde moieties. This capability is particularly useful for identifying impurities or side products in a reaction mixture and for monitoring the progress of a reaction over time.
Table 3: Example Mass Spectrometry Data for a Related Hydrazone Structure
| m/z Value | Interpretation |
|---|---|
| 458 | Molecular Ion Peak [M]⁺ |
| 356 | Fragment corresponding to loss of a specific side chain |
| 296 | Fragment from further cleavage |
| 245 | Fragment indicating a core structural component |
Note: This data is from a related, larger Schiff base containing a chlorobenzaldehyde moiety and illustrates the principle of molecular ion peak confirmation and fragmentation analysis. nih.gov
Thermal Analysis (e.g., Thermogravimetric Analysis) for Complex Stability and Decomposition Pathway Analysis
For a compound like this compound, a TGA thermogram would reveal the temperature at which it begins to decompose. A sharp, single-step mass loss would suggest a clean decomposition process, while a multi-step curve would indicate a more complex decomposition pathway involving the formation of intermediate species. The final residual mass at the end of the experiment can provide clues about the nature of the final decomposition product (e.g., carbonaceous residue).
In research on analogous Schiff bases and hydrazones, TGA has been used not only to determine stability but also to calculate kinetic parameters of decomposition, such as activation energy (Ea), using methods like Kissinger or Flynn-Wall-Ozawa. nih.gov This information is valuable for understanding the energy barrier to decomposition and for predicting the long-term stability of the material under various thermal conditions.
Table 4: Parameters Derived from Thermal Analysis of a Related Compound
| Kinetic Method | Activation Energy (Ea, kJ/mol) | Correlation Coefficient (R²) |
|---|---|---|
| Kissinger–Akahira–Sunose | 155.4 | 0.998 |
| Flynn–Wall–Ozawa | 159.2 | 0.997 |
| Friedman | 162.7 | 0.996 |
Note: The data is derived from a study on a Schiff base containing a 2-chlorobenzaldehyde (B119727) unit and demonstrates the application of TGA in determining kinetic parameters of thermal decomposition. nih.gov
An in-depth exploration of this compound reveals significant potential for future research and development across various scientific disciplines. This article focuses on non-clinical future research directions and translational perspectives, adhering to a structured outline to provide a comprehensive overview.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via acid-catalyzed condensation between 4-chloro-1-phthalazinyl hydrazine derivatives and substituted benzaldehydes. A typical procedure involves refluxing equimolar amounts of the hydrazine precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) and benzaldehyde derivatives in ethanol with glacial acetic acid (5 drops) for 4 hours . To optimize yields, variables such as solvent polarity (e.g., ethanol vs. methanol), catalyst type (acetic acid vs. HCl ), and reaction time (monitored via TLC) should be systematically tested. Pressure reduction during solvent evaporation may also improve crystallinity .
Q. How is the hydrazone structure confirmed, and what spectroscopic signatures are critical for characterization?
- Methodological Answer : Structural confirmation relies on ¹H NMR and IR spectroscopy . The hydrazone’s N–H proton typically appears as a broad singlet near δ 10–12 ppm, while the azomethine proton (C=N) resonates at δ 8–9 ppm. Hydrogen-bonded phenolic protons (if present) exhibit downfield shifts (e.g., δ 15.53 ppm in related hydrazones) . IR spectra show C=N stretches at 1600–1650 cm⁻¹ and N–H bends at 3200–3400 cm⁻¹. X-ray crystallography is recommended for unambiguous confirmation, as seen in imidazole-derived hydrazones .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and how do these correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic structures, including HOMO-LUMO gaps and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π→π* and n→π* transitions. For example, benzaldehyde diphenylhydrazone radical cations show experimental absorption at 450–500 nm, aligning with theoretical predictions .
Q. What strategies resolve contradictions in bioactivity data for hydrazone derivatives, such as varying antifungal efficacy?
- Methodological Answer : Discrepancies in biological activity often arise from substituent effects. For instance, electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzaldehyde moiety enhance antifungal activity against Cladosporium cladosporioides, while bulky groups reduce membrane permeability . Use dose-response assays (MIC/MBC) and molecular docking to correlate substituent polarity with target binding (e.g., fungal cytochrome P450). Control experiments should include reference compounds (e.g., nystatin) and solvent-only blanks .
Q. How can hydrazones be derivatized for analytical applications, such as aldehyde detection in complex matrices?
- Methodological Answer : Hydrazones are effective derivatizing agents for aldehydes. For example, 3-methyl-2-benzothiazolionone hydrazone and dansylhydrazine form fluorescent adducts with aldehydes, enabling HPLC-UV/FLD detection . Optimize reaction pH (4–6) and temperature (60°C) to minimize side reactions. Validate methods using spiked recovery experiments and LC-MS/MS for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
